molecular formula C21H17ClN6O4 B2952210 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 872594-34-8

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2952210
CAS No.: 872594-34-8
M. Wt: 452.86
InChI Key: DBFAEGBDDMPZHB-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine-based acetamide derivative featuring a 3-chloro-4-methylphenyl substituent on the triazole ring and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group on the acetamide moiety. Its molecular complexity arises from the fusion of a triazolo[4,5-d]pyrimidin-7-one core with a substituted aromatic system and a dihydrobenzodioxin moiety. The chloro-methyl substitution on the phenyl ring likely enhances lipophilicity and target-binding affinity, while the dihydrobenzodioxin group may influence metabolic stability and solubility .

Synthetic routes for analogous triazolopyrimidine derivatives typically involve cyclization reactions using substituted phenyl precursors and coupling agents like cesium carbonate in dry DMF, as seen in structurally related compounds . Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry, with spectral data confirming regioselective formation of the triazole ring and acetamide linkage .

Properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O4/c1-12-2-4-14(9-15(12)22)28-20-19(25-26-28)21(30)27(11-23-20)10-18(29)24-13-3-5-16-17(8-13)32-7-6-31-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFAEGBDDMPZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule belonging to the class of triazolo-pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN6O2C_{20}H_{19}ClN_{6}O_{2} with a molecular weight of approximately 397.85 g/mol. The presence of chloro and methyl groups on the aromatic ring and a triazole-pyrimidine framework are indicative of its potential bioactivity.

PropertyValue
Molecular FormulaC20H19ClN6O2C_{20}H_{19}ClN_{6}O_{2}
Molecular Weight397.85 g/mol
CAS Number893932-61-1
StructureStructure

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties . Pyrimidine derivatives have been shown to inhibit key enzymes involved in DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are crucial in cancer cell proliferation and survival .

In vitro studies have demonstrated that triazolo-pyrimidine derivatives can induce cytotoxic effects across various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 0.39 µM to 4.2 µM against different cancer cell lines including MCF-7 and HCT116 .

Antimicrobial Activity

The compound may also possess antimicrobial properties , as many pyrimidine derivatives have been documented to exhibit antibacterial and antifungal activities. The mechanism typically involves inhibition of nucleic acid synthesis or interference with metabolic pathways in pathogens .

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of enzymes involved in nucleotide synthesis.
  • DNA Interaction : Potential incorporation into DNA and RNA leading to misreading during protein synthesis.
  • Kinase Inhibition : Targeting specific kinases involved in cell cycle regulation.

Study on Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of various triazolo-pyrimidine derivatives, including similar compounds to the one . The results indicated that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values:

CompoundCell LineIC50 (µM)
Triazolo-Pyrimidine DerivativeMCF-70.46
Triazolo-Pyrimidine DerivativeHCT1160.39
Triazolo-Pyrimidine DerivativeHepG21.1

These findings highlight the potential of triazolo-pyrimidine derivatives as therapeutic agents in oncology .

Antimicrobial Studies

In another investigation focusing on the antimicrobial properties, derivatives similar to the compound were screened against various bacterial strains. Results indicated notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results emphasize the relevance of structural modifications in enhancing biological activity against microbial pathogens .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
Target Compound Triazolo[4,5-d]pyrimidin-7-one 3-Chloro-4-methylphenyl; 2,3-dihydrobenzo[b][1,4]dioxin-6-yl ~449.8 (calc.) Hypothesized kinase inhibitor
2-(3-(4-Methoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)-N-(5-methylisoxazol-3-yl)acetamide Triazolo[4,5-d]pyrimidin-7-one 4-Methoxyphenyl; 5-methylisoxazol-3-yl 381.3 Potential antimicrobial agent
1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(6-methoxy-3-methyl-2,3-dihydro-4H-benzoxazin-4-yl)methanone 1,2,4-Triazole 2,4-Dichlorophenyl; trichloromethyl; benzoxazin-4-yl ~570.3 (calc.) Herbicidal activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl; phenethyl; cyano ~567.5 Anticancer candidate
Key Comparisons:

Structural Variations and Bioactivity The target compound’s 3-chloro-4-methylphenyl group likely increases steric bulk and electron-withdrawing effects compared to the 4-methoxyphenyl group in the analogue from . This substitution may enhance binding to hydrophobic kinase pockets but reduce solubility .

Synthetic Methods

  • Triazolopyrimidine derivatives (e.g., target compound and ) are synthesized via cyclization reactions using cesium carbonate in DMF, whereas benzoxazine-triazole hybrids () employ HATU-mediated coupling, reflecting differences in reactivity .

Spectroscopic Characterization

  • $ ^1H $-NMR spectra of triazolopyrimidines typically show a singlet for the triazole proton (~8.5–9.0 ppm) and distinct acetamide NH signals (~10.5 ppm). IR spectra confirm carbonyl stretches (~1700 cm$ ^{-1} $) .
  • The imidazopyridine derivative () exhibits downfield-shifted nitro group signals (~8.2 ppm) in $ ^1H $-NMR, contrasting with the target compound’s chloro-methylphenyl environment .

Bioactivity and Target Prediction Compounds with triazolopyrimidine cores (e.g., ) are predicted to target kinases or G-protein-coupled receptors (GPCRs) via SVM-based models, as triazole and pyrimidine motifs are common in such inhibitors . The dihydrobenzodioxin group in the target compound may confer selectivity for adenosine receptors, as seen in structurally related xanthine derivatives .

Limitations and Data Gaps:
  • No direct bioactivity data for the target compound are available in the provided evidence. Predictions are extrapolated from structural analogues.

Q & A

Q. How can researchers address reproducibility challenges in multi-step syntheses across different laboratories?

  • Methodological Answer : Standardize reaction protocols using flow chemistry for precise control of residence time and mixing. Share kinetic data (e.g., Arrhenius plots) and impurity profiles via open-access platforms. Collaborative validation through round-robin testing ensures robustness .

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